Valopicitabine Plus Peginterferon vs. Ribavirin Plus Peginterferon: Head-to-Head Phase IIb Efficacy in Treatment-Refractory HCV Genotype 1
In a randomized Phase IIb clinical trial (NCT00120861) evaluating treatment-refractory chronic HCV genotype 1 patients who had previously failed peginterferon plus ribavirin therapy, the combination of valopicitabine (800 mg/day) plus peginterferon alfa-2a produced a mean HCV RNA reduction of 2.77 log10 IU/mL after 12 weeks of treatment, compared to 1.92 log10 IU/mL with retreatment using peginterferon alfa-2a plus ribavirin (1000-1200 mg/day) [1]. In a separate analysis of two higher-dose arms (doses not fully specified but described as 'higher-dose'), mean reductions were 2.5 log10 and 2.8 log10 for valopicitabine-containing regimens versus 1.9 log10 for ribavirin retreatment (p = 0.01) [2].
| Evidence Dimension | HCV RNA reduction from baseline at Week 12 (log10 IU/mL) |
|---|---|
| Target Compound Data | 2.77 log10 reduction (800 mg/day valopicitabine + pegIFN) [1]; 2.5-2.8 log10 reduction (higher-dose arms) [2] |
| Comparator Or Baseline | Ribavirin (1000-1200 mg/day) + pegIFN retreatment: 1.92 log10 reduction [1]; 1.9 log10 reduction [2] |
| Quantified Difference | 0.85 log10 greater reduction (valopicitabine 800 mg vs. ribavirin) [1]; 0.6-0.9 log10 greater reduction across higher-dose arms (p = 0.01) [2] |
| Conditions | Phase IIb randomized trial; HCV genotype 1; prior pegIFN/RBV non-responders; 12-week interim analysis |
Why This Matters
This direct head-to-head evidence demonstrates statistically superior viral suppression for valopicitabine combination therapy over ribavirin retreatment in a patient population with no established alternative options at the time, establishing valopicitabine as a mechanistically distinct polymerase inhibitor with quantifiable efficacy differentiation.
- [1] O'Brien C, Godofsky E, Rodriguez-Torres M, Afdhal N, Pappas S, Pockros P, Lawitz E, Bzowej N, Rustgi V, Sulkowski M, Sherman K, Jacobson I, Chao G, Knox S, Pietropaolo K, Brown N. Randomized trial of valopicitabine (NM283) alone and in combination with peg-interferon vs. retreatment with peg-interferon plus ribavirin in hepatitis C patients with previous non-response to pegIFN/RBV: first interim results. AASLD 2005. View Source
- [2] Idenix Pharmaceuticals, Inc. Press Release: Valopicitabine (NM283) combined with pegylated interferon demonstrated significantly greater suppression of hepatitis C virus (HCV) replication in treatment-refractory patients compared to retreatment with ribavirin. BioSpace. November 11, 2005. View Source
